![molecular formula C6H13BrN2 B044762 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-62-6](/img/structure/B44762.png)

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

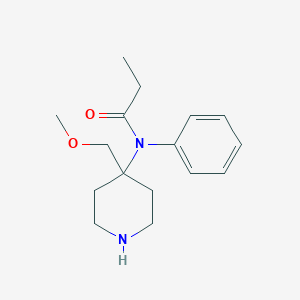

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a useful research compound. Its molecular formula is C6H13BrN2 and its molecular weight is 193.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

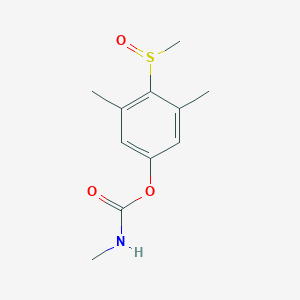

Drug Discovery and Peptide Research : The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been found to enable its use as a branch point in peptides and as a building block in drug discovery (Ivon et al., 2015).

Asymmetric Organocatalysis : Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been shown to effectively catalyze the Biginelli reaction, which is important in producing 3,4-dihydropyrimidin-2(1H)-ones (González-Olvera et al., 2008).

Antiproliferative Activity : A specific hybrid compound involving 1S,4S-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene has demonstrated potent antiproliferative activity against cervical cancer cell lines (Laskar et al., 2018).

Chemical Research Potential : The molecule (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane shows potential applications in chemical research (Wu et al., 2011).

Antibacterial Activity : New chiral 7-(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Remuzon et al., 1992).

Medicinal Chemistry and Pharmaceutical Research : The synthesis of 2,5-diazabicyclo[2.2.1]heptane, widely used in these fields, has been described, providing easier access to this compound (Beinat et al., 2013).

Antineoplastic Activity : A related compound, 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication, exhibits remarkable antineoplastic activity and has shown a curative response in various tumor systems (Pettit et al., 1979).

Enantioselective Catalysis : C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane can be utilized in enantioselective catalysis (Jordis et al., 2001).

Neuronal Nicotinic Receptor Ligands : Synthesized 2,5-diazabicyclo[2.2.1]heptanes show potent alpha7 NNR agonist activity, critical for various physiological functions (Li et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands can bind to various targets, influencing their activity.

Mode of Action

The compound interacts with its targets through the formation of chiral diazabicyclic ligands These ligands can influence the activity of their targets, leading to various biochemical changes

Biochemical Pathways

The compound is involved in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions . These reactions can influence various biochemical pathways, although the specific pathways affected would depend on the nature of the reaction and the targets involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its targets and the biochemical pathways it influences. As it is used in the synthesis of chiral diazabicyclic ligands and as a catalyst in asymmetric catalysis reactions , it can influence a wide range of molecular and cellular processes.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of '(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide' can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of the bicyclic ring system and the introduction of the methyl and amino groups. The final product can be obtained through a dihydrobromide salt formation.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-cyclohexenone", "Cyclohexanone is reacted with sodium hydroxide and bromine to form 2-cyclohexenone.", "Step 2: Synthesis of 2-methyl-2-cyclohexenone", "2-cyclohexenone is reacted with methylamine to form 2-methyl-2-cyclohexenone.", "Step 3: Synthesis of 2-methyl-2-cyclohexen-1-amine", "2-methyl-2-cyclohexenone is reduced with sodium borohydride to form 2-methyl-2-cyclohexen-1-ol, which is then reacted with hydrochloric acid to form 2-methyl-2-cyclohexen-1-amine.", "Step 4: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane", "(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is synthesized by reacting 2-methyl-2-cyclohexen-1-amine with sodium bicarbonate and bromine in ethanol.", "Step 5: Synthesis of '(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide'", "(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is reacted with hydrobromic acid in diethyl ether to form '(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide'." ] } | |

CAS No. |

125224-62-6 |

Molecular Formula |

C6H13BrN2 |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |

InChI |

InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

InChI Key |

KSHGGRGZBKHXTJ-GEMLJDPKSA-N |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]1CN2.Br |

SMILES |

CN1CC2CC1CN2.Br.Br |

Canonical SMILES |

CN1CC2CC1CN2.Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)